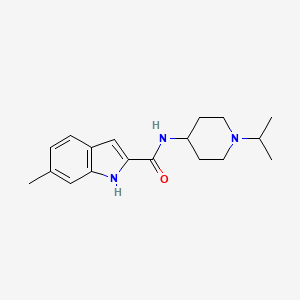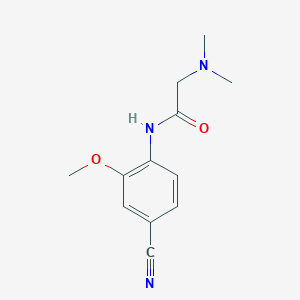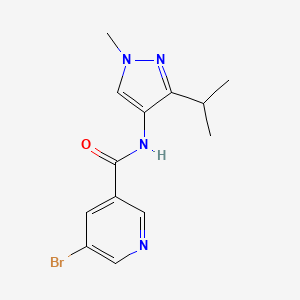![molecular formula C11H15N3O4 B6645028 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6645028.png)
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, also known as HOMAP, is a novel pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HOMAP is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Mécanisme D'action
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid works by inhibiting a specific enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. Additionally, this compound has been found to improve cognitive function and protect neurons from damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid in lab experiments is its high potency and selectivity for DHODH, which allows for the specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid, including the development of more efficient synthesis methods, the identification of new targets for this compound in various diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound and to explore its potential applications in other fields, such as immunology and metabolic disorders.
Méthodes De Synthèse
The synthesis of 6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid involves several steps, including the reaction of 4-hydroxyoxan-4-ylmethanol with 6-bromo-3-(dimethylamino)pyridazine-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified by column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
6-[(4-Hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is overexpressed in many types of cancer. In neurodegenerative diseases, this compound has been found to protect neurons from damage and improve cognitive function in animal models. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes that are essential for their survival.
Propriétés
IUPAC Name |
6-[(4-hydroxyoxan-4-yl)methylamino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(16)8-1-2-9(14-13-8)12-7-11(17)3-5-18-6-4-11/h1-2,17H,3-7H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZRGPYYCDQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NN=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)


![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)



